4-Nitrosoanthracen-1-ol

Description

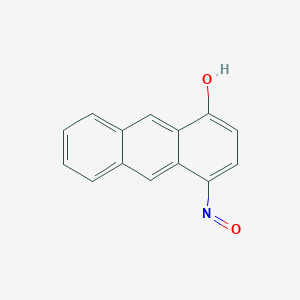

Structure

3D Structure

Properties

CAS No. |

31619-42-8 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-nitrosoanthracen-1-ol |

InChI |

InChI=1S/C14H9NO2/c16-14-6-5-13(15-17)11-7-9-3-1-2-4-10(9)8-12(11)14/h1-8,16H |

InChI Key |

AJIYZYFIOCARKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)N=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrosoanthracen 1 Ol and Its Advanced Precursors

Precursor Synthesis and Strategic Functionalization of Anthracene (B1667546) Scaffolds

The cornerstone of synthesizing 4-Nitrosoanthracen-1-ol lies in the effective and regioselective functionalization of the anthracene core. Anthracene, a polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings, exhibits unique reactivity, making the selective introduction of substituents a complex task. numberanalytics.com

Regioselective Introduction of Hydroxyl and Nitro Functionalities

The synthesis of the target compound necessitates the introduction of a hydroxyl group at the 1-position and a nitro group at the 4-position of the anthracene skeleton. The inherent reactivity of anthracene favors electrophilic substitution at the 9- and 10-positions. wikipedia.org Therefore, direct nitration or hydroxylation of anthracene would not yield the desired 1,4-disubstituted product.

To achieve the desired substitution pattern, a multi-step synthetic strategy is required. One plausible approach involves the use of a starting material that already possesses a directing group to influence the position of subsequent functionalization. For instance, starting with a 1-substituted anthracene derivative can direct incoming electrophiles to specific positions on the terminal rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the regioselectivity of subsequent reactions. researchgate.net

Another strategy involves the use of Diels-Alder reactions to construct the anthracene skeleton with the desired functionalities already in place. This approach offers a high degree of control over the substitution pattern of the final product. researchgate.net

Chemical Transformations for Nitroso Group Formation from Precursors

Once the precursor, 4-nitroanthracen-1-ol, is synthesized, the final step is the selective reduction of the nitro group to a nitroso group. The reduction of aromatic nitro compounds can lead to a variety of products, including amines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions. wikipedia.orgsurendranatheveningcollege.com

The selective reduction to the nitroso derivative is a delicate transformation. Mild reducing agents are typically employed to avoid over-reduction to the corresponding amine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can be effective for this purpose. libretexts.org The choice of solvent and reaction temperature is also critical in achieving high selectivity for the desired nitroso compound. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Synthesis

Catalyst Selection: For reactions such as catalytic hydrogenation, the choice of catalyst (e.g., palladium on carbon, Raney nickel) and catalyst loading can significantly impact the reaction rate and selectivity. masterorganicchemistry.com

Solvent Effects: The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction, thereby affecting the reaction outcome.

Temperature and Reaction Time: These parameters are crucial for controlling the kinetics of the reaction and minimizing the formation of side products.

Reagent Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled to ensure complete conversion of the starting material and to avoid unwanted side reactions.

The table below summarizes key considerations for optimizing the synthesis of this compound.

| Reaction Step | Key Parameters to Optimize | Desired Outcome |

| Regioselective Functionalization | Directing group, reaction type (electrophilic substitution vs. cycloaddition) | High regioselectivity for 1,4-disubstitution |

| Nitration | Nitrating agent, acid catalyst, temperature | Efficient introduction of the nitro group at the 4-position |

| Hydroxylation | Hydroxylating agent, reaction conditions | Introduction of the hydroxyl group at the 1-position |

| Nitro to Nitroso Reduction | Reducing agent, solvent, temperature, stoichiometry | Selective reduction to the nitroso group, minimizing over-reduction |

Derivatization Strategies for this compound Analogues

The synthetic methodologies developed for this compound can be extended to prepare a variety of analogues with modified properties. These derivatization strategies open avenues for exploring the structure-activity relationships of this class of compounds.

Synthesis of Nitrosoanthracene-Based Photoinitiators and Related Chromophores

Aromatic nitroso compounds are known for their unique photochemical properties. By modifying the substituents on the anthracene ring, it is possible to tune the absorption and emission characteristics of the resulting chromophores. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maximum to longer or shorter wavelengths. This makes them potential candidates for applications such as photoinitiators in polymerization reactions. The synthesis of such derivatives would follow similar multi-step strategies, incorporating the desired functional groups at various positions on the anthracene scaffold.

Generation and Characterization of Oxidative and Reductive Derivatives

The nitroso group in this compound is susceptible to both oxidation and reduction, leading to a range of derivatives.

Oxidative Derivatives: Oxidation of the nitroso group can regenerate the nitro group or lead to other oxidized species depending on the oxidant used. The anthracene core itself can also be oxidized, typically at the 9,10-positions, to form an anthraquinone (B42736) derivative. vedantu.com

Reductive Derivatives: Further reduction of the nitroso group can yield the corresponding hydroxylamine (B1172632) (4-hydroxylaminoanthracen-1-ol) or the amine (4-aminoanthracen-1-ol). acs.org These transformations can be achieved using a variety of reducing agents, with the product being dependent on the strength of the reducing system. google.com

The table below lists some potential derivatives of this compound.

| Derivative Name | Parent Compound | Transformation |

| 4-Nitroanthracen-1-ol | This compound | Oxidation |

| 4-Aminoanthracen-1-ol | This compound | Reduction |

| 1-Hydroxyanthraquinone-4-nitroso | This compound | Oxidation of the anthracene core |

Mechanistic Investigations of 4 Nitrosoanthracen 1 Ol Reactivity

Photochemical Reaction Mechanisms and Excited State Dynamics

The absorption of light by 4-Nitrosoanthracen-1-ol initiates a cascade of photophysical and photochemical events, governed by the nature of its electronically excited states.

Analysis of Excited Singlet and Triplet States in Photoinduced Transformations

Upon photoexcitation, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). For many nitroaromatic compounds, the initially excited singlet state is short-lived and can undergo rapid intersystem crossing (ISC) to a lower-energy triplet state (T₁). rsc.orgnih.gov This process is often highly efficient in nitroaromatic compounds due to strong spin-orbit coupling facilitated by the nitro group. rsc.org The subsequent photochemistry is then predominantly dictated by the reactivity of the triplet state.

The excited state dynamics are complex and can involve multiple pathways. Femtosecond-resolved experiments on related compounds like 9-nitroanthracene (B110200) have shown that the decay of the initially excited singlet state and the formation of the relaxed phosphorescent T₁ state occur on the picosecond timescale. nih.gov It is plausible that this compound exhibits similar ultrafast excited-state dynamics.

Table 1: Key Excited State Processes in Aromatic Nitroso Compounds

| Process | Description | Timescale (Typical) |

| Absorption | Promotion of the molecule from the ground state (S₀) to an excited singlet state (S₁ or S₂). | Femtoseconds (fs) |

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁). | fs to picoseconds (ps) |

| Intersystem Crossing (ISC) | Non-radiative transition between electronic states of different multiplicity (e.g., S₁ → T₁). This is often very fast in nitroaromatics. rsc.org | Sub-picosecond to picoseconds (ps) rsc.org |

| Fluorescence | Radiative decay from an excited singlet state to the ground state (S₁ → S₀). | Nanoseconds (ns) |

| Phosphorescence | Radiative decay from an excited triplet state to the ground state (T₁ → S₀). | Microseconds (µs) to seconds (s) |

| Photochemical Reaction | Chemical transformation originating from an excited electronic state (S₁ or T₁). | ps to ns |

Nitro-to-Nitrite Rearrangements and Intramolecular Photorearrangements

A characteristic photochemical reaction of nitroaromatic compounds is the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO). researchgate.net This nitro-nitrite rearrangement is believed to proceed from the excited triplet state and involves the homolytic cleavage of a C-N bond to form a radical pair, followed by recombination at the oxygen atom. While direct evidence for this compound is unavailable, this pathway is a probable event.

Furthermore, intramolecular photorearrangements are common in aromatic nitroso compounds. nih.gov These can be influenced by the presence of other functional groups on the aromatic ring. The hydroxyl group at the 1-position of this compound can be expected to play a significant role in directing these rearrangements, potentially through excited-state intramolecular proton transfer (ESIPT).

Formation and Reactivity of Radical Intermediates (e.g., Nitroso, Phenoxy, Carbon-Centered Radicals)

The photolysis of nitrosoarenes is known to generate a variety of radical intermediates. rsc.org Homolytic cleavage of the C-N bond in the excited state of this compound would lead to the formation of an anthracenyl radical and a nitric oxide radical (•NO). at.ua

The presence of the hydroxyl group introduces the possibility of forming a phenoxy radical. Photoexcitation can enhance the acidity of the phenolic proton, leading to its transfer to a solvent molecule or another functional group. The resulting phenoxide can then undergo photo-oxidation to a phenoxy radical. Studies on related anthrols have suggested that photodehydration can proceed through a pathway involving photoionization and deprotonation of the radical cation, followed by homolytic cleavage of the alcohol OH group from the phenoxyl radical. nih.gov

Carbon-centered radicals can also be formed through various secondary reactions of the initial radical intermediates. nih.gov These highly reactive species can then participate in a range of subsequent reactions, contributing to the complexity of the final product mixture.

Table 2: Potential Radical Intermediates in the Photolysis of this compound

| Radical Intermediate | Formation Pathway | Potential Reactivity |

| Anthracenyl Radical | Homolytic cleavage of the C-NO bond. | Recombination, hydrogen abstraction, addition to other molecules. |

| Nitric Oxide Radical (•NO) | Homolytic cleavage of the C-NO bond. at.ua | Dimerization, reaction with other radicals. |

| Phenoxy Radical | Photo-oxidation of the corresponding phenoxide or deprotonation of a radical cation. nih.gov | Dimerization, hydrogen abstraction, further oxidation. |

| Carbon-Centered Radicals | Secondary reactions of initial radical intermediates. nih.gov | Rearrangement, cyclization, addition reactions. |

Intermolecular and Intramolecular C-N Bond Formation Pathways

The radical intermediates generated during the photolysis of this compound can engage in both intermolecular and intramolecular C-N bond formation reactions. cdnsciencepub.comrsc.org Intramolecularly, the anthracenyl radical could potentially attack the nitroso group of another molecule or a different position on the same aromatic system, leading to cyclized products. However, steric hindrance might influence the feasibility of such pathways.

Intermolecular C-N bond formation can occur through the reaction of the generated radical species with other molecules present in the reaction medium. For instance, the anthracenyl radical could add to an alkene or another aromatic ring. Nitrosoarenes themselves are known to be excellent radical traps. rsc.org

Pathways to Nitroso Ketone Derivatives and Subsequent Anthraquinone (B42736) Formation

A plausible photochemical transformation for this compound involves its conversion to nitroso ketone derivatives. This could occur through a tautomerization process, potentially facilitated by the excited-state dynamics and the presence of the phenolic hydroxyl group.

The formation of anthraquinone derivatives from anthrols upon irradiation is a known photochemical process. nih.govirb.hr The mechanism likely involves the formation of a quinone methide intermediate, which is a highly reactive species. nih.gov For this compound, the pathway to an anthraquinone derivative could be initiated by the photochemical reactions of the nitroso and hydroxyl groups, leading to intermediates that are readily oxidized to the stable anthraquinone structure. Quinones and their derivatives are known for their role in energy harvesting and storage materials due to their redox properties. rsc.org

Influence of Molecular Structure and Steric Conformation on Reactivity

The specific reactivity of this compound is intrinsically linked to its molecular structure and steric conformation. The position of the nitroso and hydroxyl groups on the anthracene (B1667546) core dictates the electronic distribution in both the ground and excited states, thereby influencing the quantum yields and pathways of photochemical reactions.

The steric hindrance around the nitroso group and the hydroxyl group can affect the efficiency of intermolecular reactions. cdnsciencepub.comdoi.org For instance, a bulky substituent ortho to the nitroso group can hinder its dimerization or its reaction with other molecules. at.ua In the case of this compound, the peri-relationship between the 1-hydroxyl and the 8-hydrogen atom, as well as the proximity of the 4-nitroso group to the adjacent benzene (B151609) ring, will impose conformational constraints that can influence the accessibility of the reactive sites and the stability of reaction intermediates. These steric factors can play a crucial role in determining the regioselectivity and stereoselectivity of the photochemical transformations. doi.org

Impact of Nitroso Group Orientation on Reaction Kinetics

The orientation of the nitroso group relative to the plane of the anthracene ring is a critical determinant of the reactivity of this compound. Two principal conformations, perpendicular and co-planar, are considered, with each having a distinct impact on the molecule's electronic structure and, consequently, its reaction kinetics.

In a co-planar orientation , the p-orbitals of the nitroso group can effectively overlap with the π-system of the anthracene ring. This extended conjugation facilitates electron delocalization, which can stabilize the ground state and various transition states. This enhanced electronic communication is expected to influence the rates of reactions where charge distribution within the aromatic system is crucial.

Conversely, a perpendicular orientation of the nitroso group disrupts this π-conjugation. In this conformation, the nitroso group acts more as an isolated functional group, with its reactivity being primarily governed by its inherent electronic properties rather than its interaction with the anthracene core. This can lead to different kinetic profiles for reactions that are sensitive to the electronic landscape of the aromatic system.

The equilibrium between these two orientations is dynamic and can be influenced by factors such as solvent polarity and temperature. Computational studies on related nitro-substituted aromatic compounds have shown that the energy barrier for rotation of the nitro group is relatively low, suggesting that both conformers may be present in a reaction mixture. The predominant conformer and its influence on reaction kinetics would depend on the specific reaction conditions and the nature of the transition state involved.

Stereoelectronic Effects of Anthracene Substituents on Reaction Selectivity

Stereoelectronic effects, which encompass the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a pivotal role in dictating the reaction selectivity of this compound. wikipedia.org The interplay between the electron-donating hydroxyl group at the 1-position and the electron-withdrawing nitroso group at the 4-position, along with the inherent electronic nature of the anthracene scaffold, creates a complex and nuanced reactive landscape.

The hydroxyl group, being an ortho-, para-director, activates the positions ortho and para to it through resonance donation of its lone pair electrons. This increases the nucleophilicity of these positions. In contrast, the nitroso group is a meta-director for electrophilic attack, deactivating the ring towards such reactions. The synergistic and antagonistic effects of these two substituents on the anthracene core lead to specific sites being more or less reactive towards different reagents.

The following table summarizes the expected influence of the substituents on the reactivity of different positions on the anthracene ring of this compound:

| Position | Influence of -OH (Activating/Directing) | Influence of -NO (Deactivating/Directing) | Predicted Net Reactivity |

| 2 | Ortho (Activated) | - | High for Electrophilic Attack |

| 3 | - | Ortho (Deactivated) | Low |

| 5 | - | Para (Deactivated) | Low |

| 9 | Para (Activated) | - | High for Electrophilic Attack |

| 10 | - | - | Moderate |

Chemo-selective Reaction Pathways

The presence of both a hydroxyl and a nitroso group on the anthracene framework allows for a variety of chemo-selective transformations, primarily through photoreduction and oxidation reactions.

Photoreduction Mechanisms Leading to Azo Compounds and Related Derivatives

The photoreduction of nitrosoarenes is a well-established method for the synthesis of azo compounds. In the case of this compound, irradiation with light of an appropriate wavelength in the presence of a suitable hydrogen donor can initiate a cascade of reactions leading to the formation of an azo-bridged anthracenyl dimer.

The proposed mechanism for this transformation involves the following key steps:

Photoexcitation: The this compound molecule absorbs a photon, promoting it to an excited electronic state.

Hydrogen Abstraction: The excited-state nitroso compound abstracts a hydrogen atom from a donor molecule (e.g., a solvent like isopropanol (B130326) or a sacrificial amine) to form a hydroxylaminyl radical.

Dimerization: Two hydroxylaminyl radicals can then dimerize to form a hydrazine (B178648) derivative.

Oxidation: Subsequent oxidation of the hydrazine derivative, often facilitated by remaining nitroso compound or atmospheric oxygen, leads to the formation of the stable azo compound.

This process is highly dependent on the reaction conditions, including the wavelength of light, the nature of the hydrogen donor, and the solvent. rsc.org By carefully controlling these parameters, it is possible to selectively favor the formation of the desired azo derivative. The general transformation from a nitroso compound to an azo compound via a photoreductive pathway is a known process in organic chemistry. researchgate.netresearchgate.net

Oxidative Transformations and Degradation Pathways

The this compound molecule is also susceptible to oxidative transformations, which can lead to a variety of products, including the corresponding nitroanthracene, or undergo degradation to smaller aromatic fragments. The course of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are likely to oxidize the nitroso group to a nitro group, yielding 4-Nitroanthracen-1-ol. This transformation proceeds through the direct addition of an oxygen atom to the nitrogen of the nitroso group.

Furthermore, the anthracene core itself is susceptible to oxidation, particularly at the 9 and 10 positions, which can lead to the formation of anthraquinones. Under harsh oxidative conditions, the aromatic rings can be cleaved, resulting in the formation of phthalic acid derivatives and other degradation products. The presence of the activating hydroxyl group and the deactivating nitroso group will influence the regioselectivity of these oxidative processes.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate and Product Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including "4-Nitrosoanthracen-1-ol" and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

In the study of "this compound", ¹H NMR and ¹³C NMR are the most commonly employed techniques. The proton NMR (¹H NMR) spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the aromatic protons on the anthracene (B1667546) core would appear in a specific region of the spectrum, and their splitting patterns would provide information about their adjacent protons. The hydroxyl (-OH) proton and any protons near the nitroso (-NO) group would have characteristic chemical shifts.

Carbon-13 NMR (¹³C NMR) provides complementary information by detailing the carbon framework of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal, and the chemical shifts of these signals would be indicative of their hybridization and bonding environment (e.g., aromatic, bonded to oxygen, etc.).

Hypothetical NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.5 | Multiplet | 7H | Anthracene ring protons |

| Hydroxyl Proton | 9.0 - 10.0 | Singlet | 1H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 140 | Anthracene ring carbons |

| Carbonyl-like Carbon | 150 - 160 | Carbon attached to -OH |

| Carbon attached to -NO | 160 - 170 | Carbon attached to -NO |

Note: The data in the table is hypothetical and serves as an illustrative example of what might be expected for the compound.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Reaction Pathway Inference

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. When "this compound" is analyzed by MS, it is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The molecular ion peak in the mass spectrum would confirm the molecular weight of "this compound". The fragmentation pattern provides a molecular fingerprint and allows for the inference of its structure. For example, common fragmentation pathways could involve the loss of the nitroso group (-NO) or the hydroxyl group (-OH), leading to characteristic fragment ions. By analyzing these fragments, researchers can piece together the original structure and gain confidence in its identification.

In the context of reaction pathway inference, MS can be used to identify intermediates and byproducts. By taking samples at various stages of a reaction and analyzing them by MS, one can track the appearance and disappearance of different species, thereby elucidating the reaction mechanism.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Fragment Ion | m/z Value | Possible Neutral Loss |

| [M]+ | Calculated MW | - |

| [M - NO]+ | MW - 30 | Loss of nitroso group |

| [M - OH]+ | MW - 17 | Loss of hydroxyl group |

| [M - H₂O]+ | MW - 18 | Loss of water |

Note: The data in the table is hypothetical and serves as an illustrative example of what might be expected for the compound.

Real-time Spectroscopic Monitoring of Reaction Kinetics (e.g., Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) in Polymerization Studies)

Real-time spectroscopic techniques are invaluable for studying the kinetics of chemical reactions. Techniques like Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) allow for the continuous monitoring of the concentrations of reactants, intermediates, and products as a reaction proceeds.

In a hypothetical scenario where "this compound" is involved in a reaction, such as a polymerization, RT-FTIR could be employed to follow the reaction progress. The infrared spectrum of the reaction mixture would be recorded at regular intervals. Specific vibrational bands corresponding to functional groups in the reactants and products would be monitored. For instance, the disappearance of the characteristic vibrational frequencies of the -OH or -NO groups of "this compound" and the appearance of new bands corresponding to the polymer being formed would provide a direct measure of the reaction rate.

Advanced Chromatographic Separations for Isolation and Purity Assessment of Reaction Components

Chromatographic techniques are essential for the separation, isolation, and purification of compounds from a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in organic chemistry.

For a compound like "this compound", which is a solid at room temperature, HPLC would be the more suitable technique for its separation and purity assessment. A solution of the crude reaction mixture would be injected into the HPLC system. The components of the mixture would then be separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent).

A typical HPLC method for "this compound" might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV-Vis detector would be suitable for detecting the compound as it elutes from the column, given its chromophoric anthracene core. The retention time of the compound would be a characteristic property under a specific set of chromatographic conditions, and the area of the peak would be proportional to its concentration. This allows for the quantification of the purity of a sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Excited States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Nitrosoanthracen-1-ol. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would be employed to elucidate its electronic characteristics.

Electronic Structure: Calculations would reveal the distribution of electron density, highlighting the influence of the electron-withdrawing nitroso (-NO) group and the electron-donating hydroxyl (-OH) group on the anthracene (B1667546) core. This would involve mapping the electrostatic potential surface to identify regions of high and low electron density, which are crucial for predicting intermolecular interactions.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich anthracene ring and the hydroxyl group, while the LUMO would be expected to have significant contributions from the nitroso group. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's kinetic stability and electronic excitation energies.

Excited States: TD-DFT calculations would be utilized to explore the nature of electronic transitions and excited states. This would provide insights into the molecule's photophysical properties, such as its absorption and emission spectra. The calculations would identify the orbitals involved in the primary electronic transitions (e.g., n → π* or π → π*) and predict their corresponding excitation energies and oscillator strengths.

Computational Modeling of Reaction Potential Energy Surfaces and Transition State Analysis

Computational modeling provides a powerful tool for investigating the reaction mechanisms involving this compound. This involves mapping the potential energy surface (PES) for a given reaction to identify the most favorable reaction pathways.

Potential Energy Surfaces: By systematically varying the geometries of the reactants, a multi-dimensional PES can be constructed. This surface maps the energy of the system as a function of the coordinates of the atoms. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states.

Transition State Analysis: Locating and characterizing transition states is a primary goal of reaction modeling. For reactions involving this compound, such as electrophilic or nucleophilic attacks, transition state theory combined with computational methods would be used to calculate activation energies. Frequency calculations are performed at the transition state geometry to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Molecular Conformations and Energetics of Key Intermediates

Molecular Conformations: this compound may exist in different conformations due to the rotation around the C-N and C-O single bonds. Computational methods can be used to perform a conformational search to identify the most stable conformers in the gas phase and in solution. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Energetics of Key Intermediates: For any proposed reaction mechanism, the relative energies of all intermediates must be calculated to assess the thermodynamic feasibility of each step. For instance, in a multi-step synthesis or degradation pathway involving this compound, the stability of carbocations, carbanions, or radical intermediates would be evaluated. These calculations are crucial for understanding reaction selectivity and predicting the major products.

Simulation of Spectroscopic Signatures for Validation of Experimental Data

A critical application of computational chemistry is the simulation of various spectroscopic techniques. These simulated spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound.

Spectroscopic Signatures:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted values serve as a valuable tool for assigning experimental NMR signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the characteristic vibrational modes of the functional groups present in this compound, such as the N=O and O-H stretching frequencies.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT calculations can predict the electronic absorption spectra, providing the wavelengths of maximum absorption (λmax) which can be directly compared with experimental UV-Vis data.

The table below summarizes the hypothetical computational data that would be generated for this compound.

| Computational Parameter | Predicted Value/Characteristic | Methodology |

| HOMO Energy | Value in eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| LUMO Energy | Value in eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | Value in eV | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Primary Electronic Transition | e.g., π → π* | TD-DFT |

| Calculated λmax | Wavelength in nm | TD-DFT |

| N=O Stretch Frequency | Wavenumber in cm⁻¹ | DFT Frequency Calculation |

| O-H Stretch Frequency | Wavenumber in cm⁻¹ | DFT Frequency Calculation |

Applications and Advanced Chemical Transformations

Utilization in Controlled Radical Photopolymerization (CRPP) Systems

Controlled radical photopolymerization (CRPP) encompasses a range of techniques that allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. These methods rely on the reversible deactivation of growing polymer chains, often initiated by light.

Integration into Nitroxide-Mediated Photopolymerization (NMP2) Initiatives

Nitroxide-Mediated Photopolymerization (NMP2) is a form of CRPP that utilizes nitroxide radicals to control polymerization. nih.gov The process is initiated by the photolytic cleavage of an alkoxyamine, generating a reactive alkyl radical and a persistent nitroxyl (B88944) radical. nih.gov The alkyl radical initiates polymerization, while the nitroxyl radical reversibly caps (B75204) the growing polymer chain, controlling its growth. Theoretical studies have shown that the efficiency of NMP2 can depend on the structure of the chromophore attached to the alkoxyamine. nih.gov

Despite the detailed understanding of the NMP2 mechanism, there is no available research demonstrating the integration or study of 4-Nitrosoanthracen-1-ol in any NMP2 initiatives.

Mechanistic Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Processes

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRPP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. researchgate.net The RAFT process involves a series of addition and fragmentation steps that allow for the controlled growth of polymer chains. This method is compatible with a wide range of monomers and reaction conditions. researchgate.net

There is no documented evidence or research concerning the mechanistic role or application of this compound in RAFT processes.

Catalytic Photoreduction and Targeted Synthesis of Complex Aromatic Compounds

The photocatalytic reduction of nitroaromatic compounds is a significant area of research, with applications in both organic synthesis and environmental remediation. thieme-connect.comacs.org This process often involves the use of semiconductor photocatalysts to convert nitro groups into valuable functionalities like amines. thieme-connect.comacs.org The reduction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. mdpi.com The selective reduction of nitro compounds is a key challenge due to the potential for multiple reaction pathways. thieme-connect.com

While the general principles of catalytic photoreduction of nitroaromatics are well-established, there are no specific studies available on the catalytic photoreduction of this compound for the targeted synthesis of complex aromatic compounds.

Environmental Photochemistry and Degradation Dynamics of Nitrosoanthracene Compounds

The environmental fate of nitro-substituted polycyclic aromatic hydrocarbons (nitro-PAHs) is of significant concern due to their potential toxicity and mutagenicity. ontosight.ai The photochemistry of these compounds plays a crucial role in their environmental degradation. acs.orgrsc.org

Photolysis Kinetics and Rate Determinations in Diverse Solvent Systems

The photolysis of nitroaromatic compounds can be a significant source of nitrous acid (HONO) in the atmosphere. acs.orgacs.org Studies on nitroanthracenes have shown that photolysis can lead to a nitro-to-nitrite rearrangement, followed by cleavage to form anthryloxy radicals and nitrogen monoxide. rsc.orgrsc.orgresearchgate.net The solvent can influence the reaction pathways, with different products being formed in polar versus non-polar environments. rsc.org For instance, in ethanol, anthrols can be formed, while in benzene (B151609), an equilibrium with nitrosoanthrones may exist. rsc.org

However, specific data on the photolysis kinetics and rate determinations for this compound in any solvent system are not available in the current literature.

Influence of Environmental Parameters on Photodegradation Profiles

Environmental factors such as pH and the presence of other substances can significantly influence the photodegradation of aromatic compounds. mdpi.com For many organic pollutants, the rate of photodegradation is pH-dependent. The presence of naturally occurring substances can also affect the degradation pathways. nih.govresearchgate.net Nitro-PAHs are known environmental pollutants, and their degradation can lead to the formation of other potentially harmful compounds. ontosight.aicopernicus.orgmdpi.com

There is a lack of research on how environmental parameters specifically affect the photodegradation profile of this compound.

Conclusion and Future Research Directions

Synthesis of 4-Nitrosoanthracen-1-ol: Challenges and Innovations

The synthesis of this compound is anticipated to be a multi-step process fraught with challenges, primarily centered around the selective introduction of the nitroso group onto the 1-anthrol (B1219831) (anthracen-1-ol) scaffold. nih.gov

Challenges:

Reactivity of the Anthracene (B1667546) Core: The anthracene ring system is susceptible to oxidation and photodimerization, which can complicate synthetic procedures. mdpi.commdpi.com The electron-rich nature of the phenol (B47542) ring further activates the molecule towards electrophilic substitution, but also increases the risk of undesired side reactions.

Direct Nitrosation: Direct nitrosation of 1-anthrol using reagents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) is a potential route. However, this method can be aggressive and may lead to the formation of byproducts, including diazotization if any amino precursors are present, or oxidation of the sensitive phenol and anthracene moieties. aquigenbio.com

Regioselectivity: Controlling the position of nitrosation is a significant hurdle. The hydroxyl group at the 1-position directs incoming electrophiles to the ortho and para positions (2 and 4). While the 4-position is the target, competing substitution at the 2-position and other reactive sites on the anthracene ring (like position 9 and 10) is likely. youtube.com

Instability of Nitroso Compounds: Aromatic nitroso compounds are often unstable and can exist in equilibrium with their dimeric azodioxy forms. mdpi.comresearchgate.net This inherent instability can make purification and characterization difficult. aquigenbio.com

Innovations:

Protecting Group Strategies: To circumvent issues with the reactivity of the hydroxyl group, a protecting group strategy could be employed. The hydroxyl group could be protected, for instance as a methoxy (B1213986) or a silyl (B83357) ether, prior to the introduction of the nitroso group. Subsequent deprotection would then yield the target molecule.

Directed Ortho-Metalation: A more modern and selective approach would be to use directed ortho-metalation. By converting the hydroxyl group into a directing group (e.g., a carbamate), it is possible to selectively introduce a lithium or other metal species at the 2-position. Transmetalation followed by reaction with a nitrosating agent could then install the nitroso group. While this would lead to the 2-nitroso isomer, variations of this strategy might be developed to target the 4-position.

Flow Chemistry: Continuous flow synthesis offers a promising avenue for managing the instability of nitroso compounds. nih.govacs.org The precise control over reaction time, temperature, and mixing can minimize the formation of degradation products and allow for the in-situ generation and use of reactive intermediates. nih.gov

Photochemical Methods: Photochemical rearrangements of specific precursors, such as o-nitrophenylimines, have been developed for the synthesis of nitrosoarenes. nih.govacs.org A similar strategy starting from a suitably substituted anthracene derivative could offer a novel and milder route to this compound.

Elucidation of Complex Photochemical and Chemo-selective Pathways

The combination of the photoactive anthracene core with the nitroso and hydroxyl groups suggests that this compound would exhibit complex photochemical and chemo-selective behavior.

Photochemical Pathways:

Photodimerization: Like many anthracene derivatives, this compound is expected to undergo [4+4] photodimerization upon exposure to UV light. mdpi.com The substitution pattern will influence the regioselectivity of this dimerization (head-to-head vs. head-to-tail). researchgate.net

Nitroso Group Photochemistry: The nitroso group itself is photochemically active. It can undergo a variety of transformations upon irradiation, including rearrangement and reactions with other molecules. researchgate.netcdnsciencepub.com For instance, irradiation of some nitroarenes can lead to rearrangement to a nitrite, followed by decomposition to a nitric oxide radical and a phenoxy radical, which can then recombine to form a nitroso ketone. nih.gov

Tautomerism: A significant aspect of the chemistry of this compound is the potential for nitroso-oxime tautomerism. youtube.com The presence of a hydrogen atom ortho to the nitroso group (at the hydroxyl group) could facilitate a tautomeric equilibrium between the nitroso-phenol form and a quinone-oxime form. This equilibrium would be influenced by the solvent and pH.

Chemo-selective Pathways:

Definition of Chemoselectivity: Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In this compound, the hydroxyl and nitroso groups present distinct reactive sites.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

Reactions at the Nitroso Group: The nitroso group is a versatile functional group that can act as both an electrophile and a nucleophile. researchgate.netat.ua It can participate in cycloaddition reactions (e.g., nitroso-Diels-Alder), react with nucleophiles at the nitrogen atom, and undergo reduction to the corresponding amine or oxidation to the nitro group.

Selective Transformations: Achieving chemo-selectivity in reactions involving this compound would be a key challenge and a fruitful area of research. For example, a mild reducing agent might selectively reduce the nitroso group without affecting the anthracene core, while a strong oxidizing agent might oxidize the anthracene ring. The choice of reagents and reaction conditions will be crucial in directing the outcome of a reaction towards a specific functional group. youtube.comnih.gov The use of coordination cages has been shown to influence the chemo-selective transformation of anthracene derivatives. nih.gov

Advancements in Spectroscopic and Computational Approaches for Comprehensive Understanding

A thorough understanding of the structure, properties, and reactivity of this compound would heavily rely on a combination of advanced spectroscopic and computational methods.

Spectroscopic Approaches:

NMR Spectroscopy: 1H and 13C NMR would be fundamental for structural elucidation. Advanced techniques like 15N and 17O NMR could provide direct insight into the electronic environment of the nitroso group. nih.govresearchgate.net Solid-state NMR would be particularly valuable for studying the dimeric forms of the compound. nih.gov

Vibrational Spectroscopy (IR and Raman): These techniques would be used to identify the characteristic vibrational frequencies of the functional groups, such as the N=O stretch of the nitroso group and the O-H stretch of the hydroxyl group. Time-resolved infrared (TRIR) spectroscopy could be employed to study the transient intermediates in photochemical reactions. rsc.org

UV-Visible Spectroscopy: The extended π-system of the anthracene core will result in strong absorption in the UV region. The nitroso and hydroxyl substituents will modulate these absorptions. mdpi.com UV-Vis spectroscopy would also be crucial for monitoring photochemical reactions and studying the kinetics of dimerization. mdpi.com

Fluorescence Spectroscopy: Anthracene derivatives are often highly fluorescent. researchgate.netrroij.com The introduction of the nitroso group, which can act as a fluorescence quencher, would likely have a significant impact on the emission properties of this compound. Studying these effects could provide information about intramolecular energy transfer processes.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations would be a powerful tool for predicting the geometry, electronic structure, and spectroscopic properties of this compound and its potential isomers and tautomers. nih.govacs.org Computational modeling can help to rationalize experimental findings and predict reaction pathways. nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT calculations would be used to simulate the electronic absorption spectra and to investigate the nature of the excited states involved in the photochemical reactions of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the molecule and its interactions with solvent molecules. This would be particularly useful for understanding the dimerization process and the tautomeric equilibrium.

The synergy between experimental and computational chemistry is crucial for unraveling the complex chemistry of C-nitroso species. rsc.org

Prospects for Novel Applications in Advanced Functional Materials and Synthetic Chemistry

While speculative, the unique combination of functional groups in this compound opens up possibilities for its application in various fields.

Advanced Functional Materials:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used in OLEDs due to their excellent electroluminescence properties. numberanalytics.comresearchgate.net The functionalization with hydroxyl and nitroso groups could be used to tune the emission color and improve the performance of OLED devices.

Fluorescent Probes and Sensors: The fluorescence of the anthracene core could be modulated by the binding of analytes to the hydroxyl or nitroso groups. researchgate.netrroij.com This could be exploited for the development of chemosensors for metal ions or other species. rsc.org

Photochromic Materials: The reversible photodimerization of the anthracene core could be utilized in the design of photochromic materials for applications in optical data storage and smart windows. mdpi.com

Synthetic Chemistry:

Building Block for Complex Molecules: this compound could serve as a versatile building block in organic synthesis. The different reactivity of the hydroxyl and nitroso groups allows for sequential and selective transformations, leading to a wide range of more complex anthracene derivatives. numberanalytics.com

Precursor to Heterocycles: The nitroso group can participate in various cyclization reactions, providing access to novel heterocyclic systems fused to the anthracene core.

Dyes and Pigments: The extended conjugation and the presence of chromophoric groups suggest that derivatives of this compound could find applications as dyes and pigments. google.com

The exploration of the chemistry of this compound holds the promise of not only expanding our fundamental understanding of organic chemistry but also of paving the way for the development of new materials and synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.